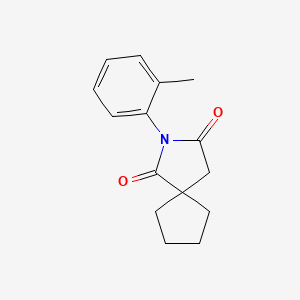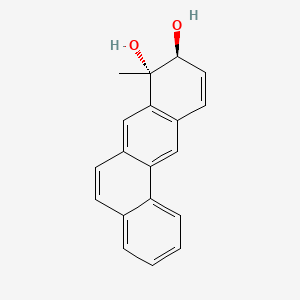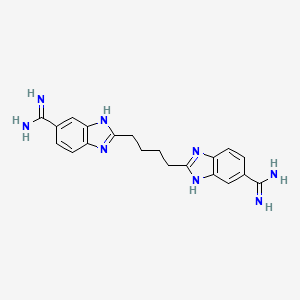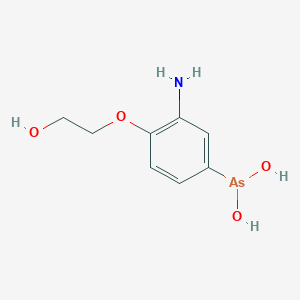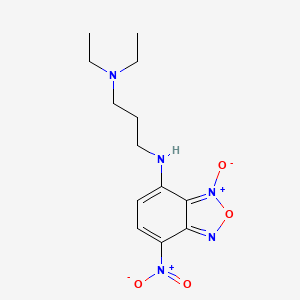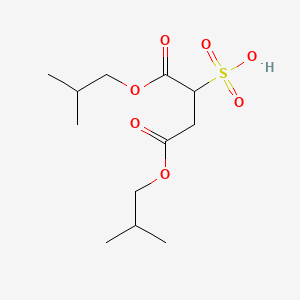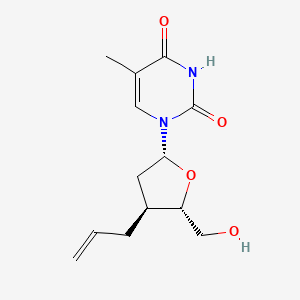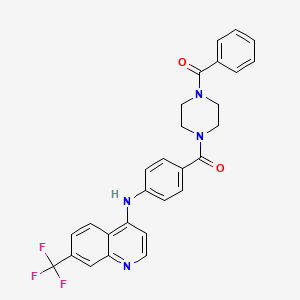
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- is a complex organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted piperazines with different functional groups.
Scientific Research Applications
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-4-(4-nitrophenyl)piperazine: Similar in structure but contains a nitrophenyl group instead of a quinolinyl group.
1-(4-Bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group and a phenyl group, differing from the trifluoromethyl-quinolinyl structure.
Uniqueness
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- is unique due to the presence of the trifluoromethyl-quinolinyl group, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its binding affinity to specific molecular targets and increase its stability under various conditions .
Properties
CAS No. |
130292-75-0 |
|---|---|
Molecular Formula |
C28H23F3N4O2 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H23F3N4O2/c29-28(30,31)21-8-11-23-24(12-13-32-25(23)18-21)33-22-9-6-20(7-10-22)27(37)35-16-14-34(15-17-35)26(36)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,32,33) |
InChI Key |
BUSKOMZDOWVPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


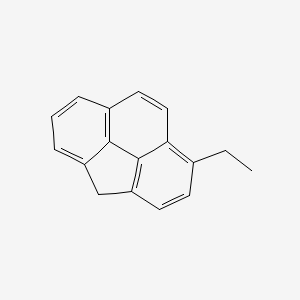
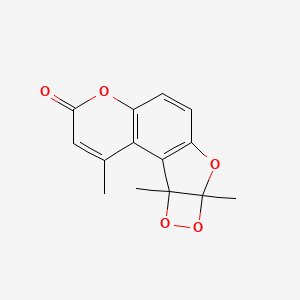
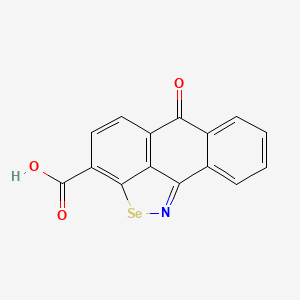
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
